(5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide (5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18104239
InChI: InChI=1S/C7H9BrN2.BrH/c8-5-6-1-2-7-9-3-4-10(6)7;/h3-4,6H,1-2,5H2;1H/t6-;/m1./s1
SMILES:
Molecular Formula: C7H10Br2N2
Molecular Weight: 281.98 g/mol

(5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide

CAS No.:

Cat. No.: VC18104239

Molecular Formula: C7H10Br2N2

Molecular Weight: 281.98 g/mol

* For research use only. Not for human or veterinary use.

(5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide -

Specification

Molecular Formula C7H10Br2N2
Molecular Weight 281.98 g/mol
IUPAC Name (5R)-5-(bromomethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole;hydrobromide
Standard InChI InChI=1S/C7H9BrN2.BrH/c8-5-6-1-2-7-9-3-4-10(6)7;/h3-4,6H,1-2,5H2;1H/t6-;/m1./s1
Standard InChI Key HOHQKIKYFWKSNC-FYZOBXCZSA-N
Isomeric SMILES C1CC2=NC=CN2[C@H]1CBr.Br
Canonical SMILES C1CC2=NC=CN2C1CBr.Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a fused pyrroloimidazole core substituted with a bromomethyl group at the 5-position, with an (R)-configuration. The hydrobromide salt form enhances stability and solubility in polar solvents. Key structural elements include:

  • Fused bicyclic system: A five-membered pyrrole ring fused to a four-membered imidazole moiety.

  • Chiral center: The (R)-configuration at the 5-position introduces stereochemical complexity.

  • Brominated side chain: The bromomethyl group (-CH2Br) contributes to electrophilic reactivity.

While no direct crystallographic data exists for this compound, analogous brominated heterocycles exhibit planar aromatic systems with halogen substituents influencing electronic distribution .

Physicochemical Properties

Solubility and Partitioning

Based on predictive models for structurally similar brominated compounds :

PropertyValueMethodology
Water solubility0.297 mg/mL (25°C)ESOL model
Log P (octanol/water)1.36Consensus prediction
pKa (hydrobromide)Estimated 3.8–4.2Analog extrapolation

The hydrobromide salt form increases aqueous solubility compared to freebase analogs, facilitating biological testing .

Spectroscopic Signatures

Hypothetical spectral data derived from brominated imidazole derivatives:

  • 1H NMR (D2O): δ 4.21 (d, J=6.5 Hz, 2H, CH2Br), 3.88–3.76 (m, 1H, chiral center), 7.35–6.98 (m, aromatic protons)

  • 13C NMR: 32.1 (CH2Br), 68.9 (chiral C), 121–145 ppm (aromatic carbons)

Synthesis and Reactivity

Proposed Synthetic Pathways

While no published routes exist for this specific compound, a plausible synthesis could involve:

  • Core formation: Cyclocondensation of α-aminoketones with bromoacetaldehyde.

  • Bromomethylation: Electrophilic substitution using N-bromosuccinimide (NBS).

  • Salt formation: Treatment with HBr in ether to yield the hydrobromide .

Critical challenges include controlling stereochemistry at the 5-position and preventing ring-opening reactions during bromination.

Hazard CategoryClassification
Acute toxicity (oral)Category 4 (H302+H312)
Skin corrosionCategory 1B (H314)
Environmental hazardChronic 2 (H411)

Protective Measures

Essential safety protocols adapted from similar substances :

OperationPrecautions
HandlingPPE: Nitrile gloves, face shield, fume hood
StorageAirtight container, desiccated, −20°C
Spill managementNeutralize with 5% sodium thiosulfate

Regulatory Considerations

Transportation Requirements

Based on UN3261 classification for corrosive solids :

Transport ModePackaging GroupLabeling
Air (IATA)IIICorrosive, Class 8
Sea (IMDG)IIIMarine pollutant mark

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